![molecular formula C15H15ClN2O3S2 B2933766 环己基 5-[(4-氯苯基)亚磺酰基]-1,2,3-噻二唑-4-甲酸酯 CAS No. 321431-05-4](/img/structure/B2933766.png)

环己基 5-[(4-氯苯基)亚磺酰基]-1,2,3-噻二唑-4-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

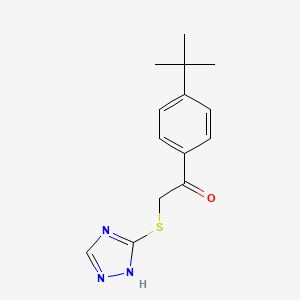

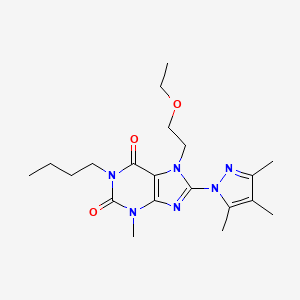

Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate is a chemical compound with the molecular formula C15H15ClN2O3S2 . It has a molecular weight of 354.88 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15ClN2O2S2/c16-10-6-8-12(9-7-10)21-15-13(17-18-22-15)14(19)20-11-4-2-1-3-5-11/h6-9,11H,1-5H2 . This code provides a unique representation of the compound’s molecular structure.科学研究应用

合成与表征

研究人员已经合成和表征了一系列噻二唑衍生物,包括与环己基 5-[(4-氯苯基)亚磺酰基]-1,2,3-噻二唑-4-甲酸酯相关的衍生物,旨在探索它们的结构性质和潜在应用。例如,研究了 5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物的合成和抗病毒活性,突出了它们的抗烟草花叶病毒活性,展示了该化合物在抗病毒研究中的相关性 (Chen 等人,2010 年)。类似地,探索了具有抗菌活性的 1,3,4-噻二唑和 1,2,4-三唑衍生物合成的新方法,证明了对各种微生物菌株的高活性,表明它们在抗菌应用中的潜力 (Wardakhan 和 El-Sayed,2009 年)。

抗菌和抗病毒特性

该研究还扩展到噻二唑衍生物的抗菌和抗病毒特性。例如,由 5-(4-氯苯基氨基)-2-巯基-1,3,4-噻二唑合成的化合物对各种病原细菌和真菌菌株表现出中等的抗菌活性,突出了这些化合物的治疗潜力 (Sah 等人,2014 年)。

在材料科学和催化中的潜力

一些研究还深入探讨了噻二唑衍生物在材料科学和催化中的潜力。例如,由 α-硫烷基半缩氨基甲酸酯合成的新型 5-(环己基硫烷基)-4-芳基-1,2,3-硒/噻二唑的合成和表征,表明它们在开发具有独特性能的新材料中的潜在应用 (Saravanan 等人,2008 年)。

对接研究和结构分析

对噻二唑衍生物(例如 5-(4-氯苯基)-1-{4-(甲磺酰基)苯基}-1H-四唑)的对接研究和晶体结构分析提供了对其分子相互作用和作为 COX-2 抑制剂的潜力的见解,展示了它们在药物发现和开发中的相关性 (Al-Hourani 等人,2015 年)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures for prevention, response, storage, and disposal .

作用机制

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions , it might be involved in pathways related to carbon-carbon bond formation. More research is needed to elucidate the specific pathways affected by this compound.

属性

IUPAC Name |

cyclohexyl 5-(4-chlorophenyl)sulfinylthiadiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3S2/c16-10-6-8-12(9-7-10)23(20)15-13(17-18-22-15)14(19)21-11-4-2-1-3-5-11/h6-9,11H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBGWVIEMYJBBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=C(SN=N2)S(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-(Benzyloxy)-3-ethoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2933687.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2933688.png)

![(Z)-2-cyano-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2933697.png)

![3-butyl-8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933699.png)

![4-(tert-butyl)-N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2933703.png)

![[4-(3-Methylphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2933706.png)